molecular formula C18H25BO4 B12100831 Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate

Cat. No.: B12100831
M. Wt: 316.2 g/mol
InChI Key: OBDYKKYZOXQYLB-UHFFFAOYSA-N
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Description

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring, a boronate ester, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronate ester through the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. This intermediate is then coupled with a cyclobutane derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a boronate ester group

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3

InChI Key

OBDYKKYZOXQYLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OC

Origin of Product

United States

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